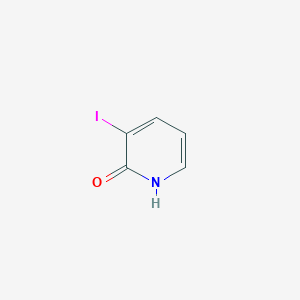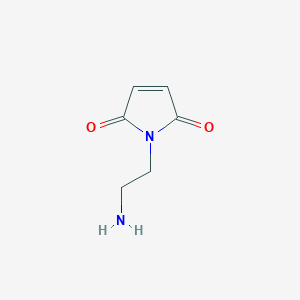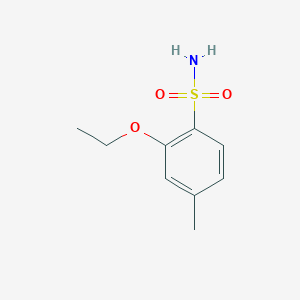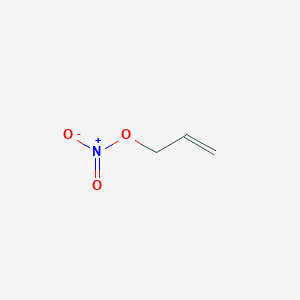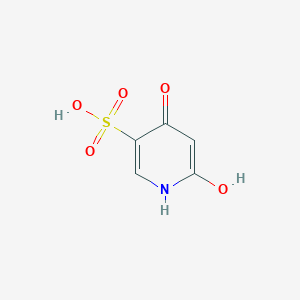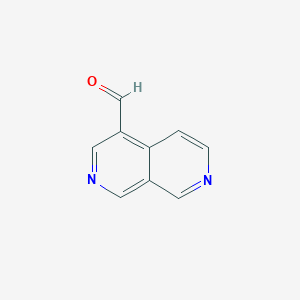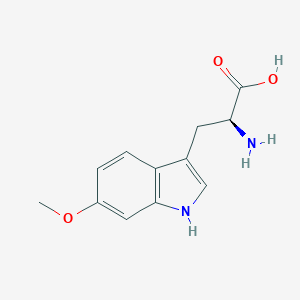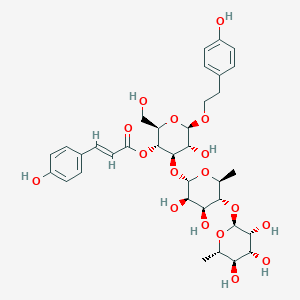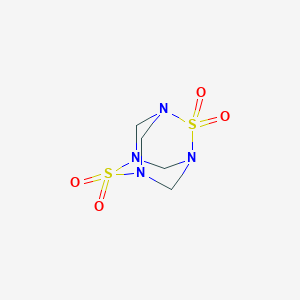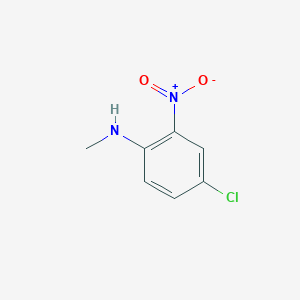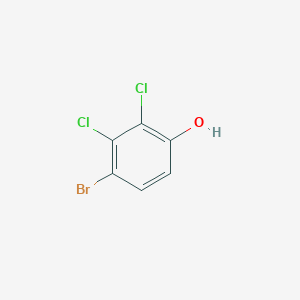
4-Bromo-2,3-Dichlorophenol
Descripción general
Descripción
4-Bromo-2,3-Dichlorophenol is an organic compound with the molecular formula C6H3BrCl2O . It has a molecular weight of 241.9 and is typically found in a solid state .
Molecular Structure Analysis
The molecule contains a total of 13 bonds, including 10 non-Hydrogen bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .
Physical And Chemical Properties Analysis
4-Bromo-2,3-Dichlorophenol is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
4-Bromo-2,3-Dichlorophenol may be used in medicinal chemistry as a reagent in the synthesis of various compounds. It could be involved in the development of new pharmaceuticals through cross-coupling reactions .
Pesticides and Herbicides
Chlorophenols, which include compounds like 4-Bromo-2,3-Dichlorophenol, are commonly used as pesticides and herbicides. They may be applied in agricultural settings to protect crops from pests and weeds .
Disinfectants
Due to their strong antimicrobial properties, chlorophenols can also be used as disinfectants in various settings, including hospitals and laboratories .
Material Science
This compound might be utilized in material science research for the development of new materials with specific properties required for advanced applications .
Analytical Chemistry
4-Bromo-2,3-Dichlorophenol could be used as a standard or reference compound in analytical chemistry techniques such as NMR, HPLC, LC-MS, and UPLC to ensure accurate measurement and analysis .
Environmental Science
In environmental science, this compound might be used in the study of chlorophenol contamination in water and soil and the development of remediation strategies .
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound belongs to the class of bromophenols, which are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring
Mode of Action
Bromophenols, in general, are produced by electrophilic halogenation of phenol with bromine . They may interact with their targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to changes in the targets’ function.
Result of Action
Safety data indicates that it may be harmful if swallowed, cause skin irritation, and be toxic to aquatic life . These effects suggest that the compound may interact with biological systems at the molecular and cellular levels, leading to potential toxic effects.
Action Environment
The action, efficacy, and stability of 4-Bromo-2,3-Dichlorophenol can be influenced by various environmental factors . These may include temperature, pH, presence of other chemicals, and biological factors such as the presence of specific enzymes or transport proteins.
Propiedades
IUPAC Name |
4-bromo-2,3-dichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNKSTVBQXFSDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487260 | |
| Record name | 4-Bromo-2,3-Dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1940-44-9 | |
| Record name | 4-Bromo-2,3-Dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

